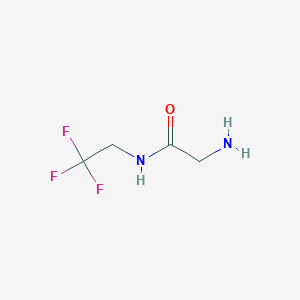

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-3(10)1-8/h1-2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUOJJBRHCFOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640911 | |

| Record name | N-(2,2,2-Trifluoroethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359821-38-8 | |

| Record name | N-(2,2,2-Trifluoroethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Chemical Synthesis and Applied Sciences

2-Amino-N-(2,2,2-trifluoroethyl)acetamide serves as a crucial building block in organic synthesis. metrohm.com Its amide functionality allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the modulation of biological properties. chemicalbook.com The compound, which is often stable in its salt form, is a key starting material in multi-step synthetic processes. chemicalbook.com Its purity is a critical factor for the success of these subsequent reactions. metrohm.com

The primary application of this compound lies in its role as a key intermediate for the synthesis of various active ingredients in the pharmaceutical and agrochemical fields. chemicalbook.com Its utility is highlighted in numerous patents and research articles that describe methods for its preparation and its use in creating more complex molecules. chemicalbook.compatsnap.comgoogle.com

Role As a Fundamental Intermediate in Pharmaceutical and Agrochemical Development

The most prominent application of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide is as a key intermediate in the synthesis of the broad-spectrum insecticide and veterinary drug, fluralaner (B1663891). chemicalbook.comchemicalbook.compatsnap.com Fluralaner, an isoxazoline (B3343090) insecticide, functions by interfering with GABA-gated chloride ion channels in insects. chemicalbook.com This mode of action differs significantly from older classes of insecticides, offering an effective solution against resistant pests. chemicalbook.com The synthesis of fluralaner involves the reaction of this compound with other chemical precursors. chemicalbook.com

Beyond its role in producing fluralaner, this acetamide (B32628) derivative is recognized as a valuable intermediate for a range of other pharmaceutical and agrochemical compounds. chemicalbook.comepo.org Its structural motif is incorporated into various biologically active molecules currently under investigation.

Impact of the Trifluoroethyl Moiety on Molecular Properties and Reactivity Profile

Established Synthetic Routes and Reaction Mechanisms

Two of the most well-documented strategies for the synthesis of this compound involve either the use of a protected amino acid derivative or a two-step approach starting with chloroacetyl chloride. Each pathway presents distinct advantages and challenges, particularly concerning reaction conditions and impurity profiles.

This synthetic route employs a protection-amidation-deprotection sequence, a common strategy in peptide synthesis, to construct the target molecule. The use of a protecting group for the amino function of glycine (B1666218) allows for the selective formation of the amide bond with trifluoroethylamine.

In this method, the synthesis commences with glycine where the amino group is protected by a phthalyl group, forming N-phthalylglycine. This protected amino acid is then activated and reacted with 2,2,2-trifluoroethylamine (B1214592) or its salt to yield the corresponding amide, 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)-acetamide. chemicalbook.comgoogle.com The phthalyl group is a robust protecting group that is stable under the amidation conditions. The reaction can be facilitated by standard coupling agents or by converting the carboxylic acid of N-phthalylglycine into a more reactive species like an acyl chloride. google.com

Table 1: Key Reagents in the N-Phthalyl Protected Glycine Amidation

| Reagent | Role | CAS Number |

| N-Phthalylglycine | Protected Amino Acid | 4702-13-0 |

| 2,2,2-Trifluoroethylamine | Amine Source | 75-04-7 |

| Coupling Agents (e.g., DCC, EDC) | Facilitate Amide Bond Formation | Varies |

| Phthalylglycyl chloride | Activated Acid Derivative | Not specified |

Following the successful amidation, the phthalyl protecting group is removed to unveil the primary amine of this compound. A common and effective method for this deprotection is the use of hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. google.comresearchgate.netrsc.org This process, known as the Ing-Manske procedure, involves the nucleophilic attack of hydrazine on the phthalimide (B116566) carbonyls, leading to the formation of a stable cyclic phthalhydrazide (B32825) and the desired free amine. researchgate.net This method is favored due to its mild reaction conditions, which helps in preserving the integrity of the newly formed amide bond. chemicalbook.com The crude product obtained after deprotection can be further purified by salt formation with an acid, followed by liberation of the free base. chemicalbook.com

An alternative and widely utilized synthetic route involves a two-step process starting from readily available precursors. This pathway avoids the use of protecting groups but requires careful control of reaction conditions to minimize side reactions.

The initial step in this pathway is the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine. chemicalbook.comgoogle.com This reaction is typically carried out in the presence of an inorganic base, such as sodium hydroxide, in a biphasic system of water and a water-immiscible solvent like dichloromethane. patsnap.com The reaction yields the intermediate, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.

Table 2: Exemplary Reaction Conditions for the Synthesis of 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

| Parameter | Value | Source |

| Reactants | Trifluoroethylamine hydrochloride, Chloroacetyl chloride, 30% Aqueous Sodium Hydroxide | patsnap.com |

| Solvent | Water, Dichloromethane | patsnap.com |

| Temperature | 0-5°C | patsnap.com |

| Reaction Time | 1.5 hours | patsnap.com |

| Purity of Product | 99.33% | patsnap.com |

| Yield | 99.00% | patsnap.com |

The subsequent step involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with an amino group. This is achieved by treating the chloro-intermediate with aqueous ammonia (B1221849). chemicalbook.compatsnap.com This amination reaction is often performed under pressure in an autoclave or at a moderately elevated temperature to drive the reaction to completion. chemicalbook.compatsnap.com

Table 3: Exemplary Reaction Conditions for the Amidation with Aqueous Ammonia

| Parameter | Value | Source |

| Reactants | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, Aqueous Ammonia | patsnap.com |

| Temperature | 40°C | patsnap.com |

| Reaction Time | 2 hours | patsnap.com |

| Purity of Final Product (as hydrochloride salt) | 99.88% | patsnap.com |

| Overall Yield (as hydrochloride salt) | 89.68% | patsnap.com |

Amine Protecting Group Strategies

The use of protecting groups for the amine functionality is a cornerstone in the synthesis of this compound, preventing unwanted side reactions and enabling selective transformations. masterorganicchemistry.com Commonly employed strategies include the use of Benzyl (B1604629) Carbamate (B1207046) (Cbz), tert-Butyl Carbamate (Boc), and Dibenzyl Amine protecting groups. google.comgoogle.com

The Benzyl Carbamate (Cbz) group is a frequently utilized protecting group in the synthesis of the target compound. google.com Its removal is typically achieved through hydrogenolysis, often using a noble metal catalyst like palladium on carbon (Pd/C) with hydrogen gas. masterorganicchemistry.comgoogle.com This deprotection step is generally conducted under mild conditions, such as atmospheric pressure and ambient temperature, over a period of 2 to 24 hours. google.com An alternative to catalytic hydrogenation for Cbz removal is the use of acidic conditions. google.com

The tert-Butyl Carbamate (Boc) protecting group offers another viable synthetic route. google.comgoogle.com A key advantage of the Boc group is its lability under acidic conditions, allowing for its removal with acids like trifluoroacetic acid or hydrochloric acid. masterorganicchemistry.comgoogle.com This provides an orthogonal deprotection strategy to the hydrogenolysis used for Cbz groups, which can be beneficial in the synthesis of more complex molecules. masterorganicchemistry.com

Another protecting group strategy involves the use of an N-phthalyl group. In this method, N-phthalyl protected glycine is reacted with trifluoroethylamine to form the amide, followed by removal of the phthalyl group using hydrazine hydrate. chemicalbook.com

Application of Amide Coupling Reactions in Synthetic Routes

The formation of the amide bond between a protected amino acid and 2,2,2-trifluoroethylamine is a critical step in the synthesis of this compound. epo.org Various amide coupling reagents are employed to facilitate this reaction, which is fundamental in peptide synthesis and related chemical transformations. nih.gov

One effective coupling reagent is N,N'-Carbonyldiimidazole (CDI) . google.com The process involves the activation of the carboxylic acid of the N-protected glycine derivative by CDI to form an acyl imidazole (B134444) intermediate. This intermediate can be isolated but is typically reacted in situ with 2,2,2-trifluoroethylamine to form the desired amide. google.com A notable advantage of using CDI is that it generates imidazole as a byproduct, which can act as a base to neutralize the amine salt, making the addition of an external base like triethylamine (B128534) optional. google.com

Other common coupling reagents used in organic synthesis include DCC/DMAP, EDC/HOBt, and HATU/DIPEA, which are known to be effective for forming amide bonds, even with less reactive amines. nih.gov The choice of coupling reagent can be crucial, especially when dealing with electron-deficient amines, to ensure high reaction yields. nih.gov Boron-based reagents, such as B(OCH2CF3)3, have also emerged as effective for direct amidation of carboxylic acids with a broad range of amines, often allowing for simplified purification procedures. acs.org

Optimization of Synthetic Processes for Research and Industrial Scale

The transition from laboratory-scale synthesis to industrial production necessitates the optimization of synthetic processes to ensure they are not only efficient but also economically and environmentally sustainable.

Development of Environmentally Benign and Commercially Viable Methods

A significant focus in the production of this compound is the development of environmentally friendly and commercially viable methods. wipo.intgoogle.com This includes moving away from harsh reaction conditions, such as high pressure, and avoiding expensive reagents like certain condensing agents which can generate significant waste. patsnap.com The use of aqueous ammonia in the synthesis is one such approach that can be more environmentally benign. chemicalbook.com Furthermore, methods that simplify post-reaction work-up and reduce the generation of pollutants are highly desirable for industrial applications. patsnap.com For instance, the use of water-immiscible solvents can facilitate the separation of the product, which can be extracted into an aqueous phase as a salt, simplifying purification. google.com

Strategies for High Yield and Enhanced Chemical Purity

Achieving high yield and purity is paramount in both research and industrial settings. wipo.intgoogle.com The purity of this compound is critical for its subsequent use in synthesizing pharmaceutical products. metrohm.commetrohm.com Strategies to enhance yield and purity include the careful selection of protecting groups and coupling reagents, as well as optimizing reaction conditions. google.com For example, the use of aqueous acids like hydrochloric acid for deprotection has been shown to provide high yields of the desired product salt. google.comgoogle.com Purification techniques such as crystallization and extraction are employed to achieve the required purity levels, with ion chromatography being a method to assess the final product's purity by quantifying potential impurities like 2,2,2-trifluoroethylamine and glycine. metrohm.commetrohm.com

Control of Reaction Conditions to Minimize Impurity Formation

The formation of impurities is a major concern in chemical synthesis as they can reduce the yield and complicate the purification process. chemicalbook.comgoogle.com A significant impurity in the synthesis of this compound is the dimer N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide (B32628). chemicalbook.com This dimer can form from the reaction of the desired product with unreacted starting materials. chemicalbook.com

To minimize the formation of this and other impurities, precise control over reaction conditions is essential. This includes managing the reaction temperature, which can range from ambient to the reflux temperature of the solvent, and controlling the stoichiometry of the reactants and reagents. chemicalbook.comgoogle.com For instance, in a two-step process involving the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine followed by treatment with aqueous ammonia, extensive reaction conditions can lead to increased dimer formation. chemicalbook.com Milder reaction conditions and careful control over the addition of reagents can help to suppress the formation of such byproducts, leading to a cleaner reaction profile and a higher purity product. chemicalbook.com

Reactivity of the Amino and Acetamido Functionalities

The chemical reactivity of this compound is centered around its two key functional groups: the primary amino (-NH2) group and the acetamido (-NH-C(O)-) linkage. The amide functionality is capable of participating in a variety of chemical reactions, which facilitates the introduction of different functional groups and allows for the modification of biological properties. chemicalbook.com

The primary amino group is nucleophilic and can react with various electrophiles. A common strategy in multi-step syntheses involving this compound is the protection of the amino group to prevent unwanted side reactions. Common protecting groups include benzyl carbamate (Cbz) and tert-butyl carbamate (Boc). google.com For instance, the benzyl carbamate protecting group can be removed via hydrogenation, often conducted at ambient temperature and atmospheric pressure using a hydrogen balloon over 2 to 24 hours. google.comgoogle.com Another method involves reacting N-phthalyl protected glycine with trifluoroethylamine, followed by deprotection to yield the final product. chemicalbook.com

The formation of the acetamido bond itself is a key reaction. One synthetic route involves the reaction of an N-protected glycine, such as one with a benzyl carbamate group, with 2,2,2-trifluoroethylamine. google.com This condensation requires a coupling reagent to activate the carboxylic acid. google.comgoogle.com N,N'-carbonyldiimidazole (CDI) has been found to be an efficient coupling reagent for this purpose. google.com The reaction between the activated acid and the amine is typically conducted in a water-immiscible solvent like ethyl acetate (B1210297) or isopropyl acetate. google.comgoogle.com

Synthesis of Advanced Fluorinated Organic Compounds

The unique structure of this compound makes it an important synthon for creating advanced organic compounds containing fluorine. chemicalbook.comnih.gov The incorporation of fluorine atoms or fluorine-containing groups like trifluoromethyl (CF3) into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter the parent compound's metabolic stability and biological activity. nih.govresearchgate.net

This acetamide derivative serves as a foundational component in the synthesis of more elaborate molecular architectures. chemicalbook.com For example, it is used in the preparation of fluorinated heterocyclic compounds. rsc.org The reactivity of its amino group allows for its incorporation into larger molecules through the formation of new carbon-nitrogen bonds. One documented application is its use as a starting material for preparing compounds like 4-acetyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalene-carboxamide. google.comgoogle.com The development of methodologies for creating fluorinated organic molecules is in high demand, and versatile building blocks like this compound are crucial to this effort. rsc.org

Formation of Pharmaceutically Relevant Intermediates and Active Pharmaceutical Ingredients

This compound and its salts are key intermediates in the pharmaceutical field for the preparation of numerous active ingredients. chemicalbook.comqinmuchem.com Its role as an organic building block is crucial for the success of synthetic steps leading to final pharmaceutical products. metrohm.com The purity of the compound is a critical factor in these syntheses. metrohm.com

The compound is a versatile tool in medicinal chemistry, where it is used as a building block for drug development. chemicalbook.com Its structure is incorporated into more complex molecules that may exhibit a range of biological activities. The trifluoroethyl group is known to influence important physicochemical properties that are relevant for drug design. chemicalbook.com While specific therapeutic applications are broad, the compound's primary utility lies in its role as a precursor or intermediate. qinmuchem.comepo.org For instance, methods have been developed for producing α-amino-N-(fluorine atom-containing alkyl) alkanamide compounds, which are useful as intermediates for pharmaceuticals, using this acetamide as a key reference point. epo.org

| Application Area | Role of this compound | Reference |

| Pharmaceutical Synthesis | Key intermediate and organic building block for active ingredients. | chemicalbook.comqinmuchem.commetrohm.com |

| Drug Development | Foundational component for creating complex molecules. | chemicalbook.com |

| Medicinal Chemistry | Versatile tool for modifying biological and physicochemical properties. | chemicalbook.com |

Derivatization for Agrochemical Applications

In the field of agrochemicals, this compound is a pivotal intermediate. chemicalbook.com Its most prominent application is in the synthesis of fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine. chemicalbook.comchemicalbook.compatsnap.com Fluralaner belongs to the isoxazoline (B3343090) class of insecticides and functions by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels. chemicalbook.com

The synthesis of fluralaner involves reacting this compound with other complex intermediates. chemicalbook.com Several patented methods describe the key steps where this compound is introduced to build the final fluralaner molecule. chemicalbook.com The use of this specific building block is advantageous for achieving high purity and efficacy in the final product. chemicalbook.com The development of fluralaner as a pesticide for broader agricultural use is also an area of interest. longshinebiotech.com

| Agrochemical Product | Role of Intermediate | Class of Agrochemical | Reference |

| Fluralaner | Key intermediate in synthesis. | Isoxazoline Insecticide/Acaricide | chemicalbook.comchemicalbook.compatsnap.com |

Study of Salt Forms and Their Utility in Chemical Synthesis

This compound is often more stable and easier to handle in its salt form. chemicalbook.com The free amine can be readily converted into various salts by treatment with an appropriate acid. google.comchemicalbook.com These salt forms are frequently used in preparative methods and are commercially available. google.comwipo.int

The most common salt is the hydrochloride (HCl) salt, this compound hydrochloride. google.comqinmuchem.comnih.govsigmaaldrich.com This form is widely used as an intermediate in organic synthesis for both pharmaceutical and agrochemical applications. qinmuchem.com The hydrochloride salt is typically a white solid that can be stored in a dry, ventilated warehouse. qinmuchem.compatsnap.com Its use simplifies handling and purification processes. patsnap.com For example, after a synthesis reaction, the crude product can be treated with an acid to form the salt, which can then be purified. chemicalbook.com The free base can be regenerated by treatment with a base. chemicalbook.com

Other salt forms, such as the sulfate (B86663) salt, have also been described. google.com The choice of salt form can be important for the stability and solubility of the compound. ambiopharm.com For instance, in peptide synthesis, different salt forms like acetate or hydrochloride are chosen based on their impact on the final product's properties, a principle that also applies to small molecule intermediates. ambiopharm.com The use of salt forms facilitates industrial-scale production by providing a stable, easily purifiable solid. chemicalbook.compatsnap.com

| Salt Form | Chemical Formula | CAS Number | Utility | Reference |

| Hydrochloride | C4H8ClF3N2O | 1171331-39-7 | Stable intermediate for synthesis and purification. | qinmuchem.comnih.govsigmaaldrich.comscimplify.com |

| Sulfate | (C4H7F3N2O)2·H2SO4 | Not specified | Alternative stable salt form for synthesis. | google.com |

| Free Base | C4H7F3N2O | 359821-38-8 | Active reactant form, often generated in situ. | sigmaaldrich.com |

Applications of 2 Amino N 2,2,2 Trifluoroethyl Acetamide in Applied Research

Role in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide and its salts are valued as starting materials and building blocks for creating more complex molecules with therapeutic potential. bicbiotech.comgoogle.com

This compound is a crucial intermediate for synthesizing a new generation of broad-spectrum insecticides. guidechem.compatsnap.com Its structural properties make it an essential component in the preparation of advanced agrochemical and veterinary drug products. chemicalbook.com The compound, often used in its more stable salt form like this compound hydrochloride, is a reactant in the synthesis of various biologically active molecules. guidechem.comcymitquimica.com

The incorporation of fluorine-containing groups, such as the trifluoroethyl group present in this compound, is a well-established strategy in drug design to enhance a molecule's properties. nih.gov The trifluoromethyl (–CF3) group, a component of the trifluoroethyl moiety, can significantly modulate a molecule's physical, chemical, and biological characteristics, including its lipophilicity, binding selectivity, metabolic stability, and bioavailability. nih.gov

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of molecules containing a trifluoromethyl group. mdpi.com This stability is a key reason for its use in drug discovery, as replacing hydrogen atoms with fluorine can block metabolic hotspots, thereby reducing metabolism, increasing the drug's half-life, and lowering the required dosage. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can also improve electrostatic and hydrogen bonding interactions with biological targets, potentially enhancing binding affinity. mdpi.comresearchgate.net Furthermore, the inclusion of a trifluoroethyl group can increase lipophilicity, which may facilitate membrane permeability and improve pharmacokinetic profiles. mdpi.comscilit.com Studies have shown that replacing a methyl group with a trifluoromethyl group can provide a "global protective effect" against hepatic metabolism, significantly reducing the number of metabolic byproducts. nih.gov

Table 1: Physicochemical and Pharmacological Impact of Trifluoromethyl (-CF3) Group Incorporation

| Property | Impact of -CF3 Group | Reference |

|---|---|---|

| Metabolic Stability | Increases stability by blocking metabolic hotspots due to the strong C-F bond. | mdpi.comresearchgate.net |

| Lipophilicity | Generally increases, which can enhance membrane permeability and in vivo transport. | nih.govmdpi.com |

| Binding Affinity | Can enhance interactions with biological targets through improved electrostatic and hydrogen bonding. | mdpi.comresearchgate.net |

| Bioavailability | Can be improved by modifying physicochemical properties. | nih.govresearchgate.net |

| Pharmacokinetics | Can lead to improved profiles, including longer half-lives. | mdpi.com |

This compound, often in its salt form, is a key intermediate in the synthesis of the isoxazoline (B3343090) insecticide and acaricide, Fluralaner (B1663891). chemicalbook.comguidechem.compatsnap.com Various patented processes for producing Fluralaner explicitly name this compound or its hydrochloride salt as a crucial reactant. justia.com Fluralaner is a potent, broad-spectrum veterinary insecticide used to control parasites like fleas and ticks on companion animals. chemicalbook.comguidechem.com The development of Fluralaner as a pesticide for agricultural use is also being explored. longshinebiotech.com

Fluralaner functions as a potent antagonist of ligand-gated chloride channels in the arthropod nervous system, specifically targeting gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and L-glutamate-gated chloride channels (GluCls). wikipedia.orgeuropa.eu By blocking these channels, Fluralaner prevents the pre- and post-synaptic transfer of chloride ions across cell membranes. europa.eu This interference leads to uncontrolled activity within the central nervous system of the arthropod, ultimately resulting in its death. europa.eu

Fluralaner is classified as an allosteric modulator, meaning it binds to a site on the receptor that is different from the GABA binding site itself. nih.gov Research indicates that fluralaner penetrates the intersubunit interface of insect GABA receptors to interact with key amino acid residues, leading to the dysfunction of the channel. nih.gov This mechanism is distinct from other insecticide classes that also target the GABA receptor, such as fipronil. researchgate.net

Fluralaner's unique binding site and mechanism of action differentiate it from several other classes of insecticides. chemicalbook.comresearchgate.net

Fluralaner vs. Phenylpyrazoles (e.g., Fipronil): Both Fluralaner and Fipronil are antagonists of GABA-gated chloride channels. wikipedia.org However, Fluralaner has a unique binding site on the GABA receptor, which means it does not exhibit cross-resistance with fipronil. researchgate.net In many cases, Fluralaner has demonstrated higher toxicity to various insect pests compared to fipronil. researchgate.netresearchgate.net

Fluralaner vs. Neonicotinoids (e.g., Imidacloprid): Neonicotinoids primarily act on nicotinic acetylcholine (B1216132) receptors, a different target than Fluralaner's GABA receptors. Studies have shown Fluralaner to be significantly more toxic than imidacloprid (B1192907) to certain insect strains, including those with resistance to imidacloprid. nih.gov

Fluralaner vs. Pyrethroids (e.g., Permethrin): Pyrethroids target voltage-gated sodium channels. In comparative studies against filth flies, Fluralaner was more toxic than permethrin (B1679614) to strains with high permethrin resistance. nih.gov However, the speed of action can differ, with permethrin sometimes acting faster topically. nih.gov Against ticks, a topical product containing permethrin (Advantix®) was found to have a faster speed of kill compared to orally administered Fluralaner (Bravecto™), which was a critical factor in preventing the transmission of the pathogen Ehrlichia canis. nih.gov

Fluralaner vs. Other Classes: In-vitro bio-assays have shown that Fluralaner is not affected by field resistance to amidines, organophosphates, cyclodienes, macrocyclic lactones, benzophenyl ureas, and carbamates. noahcompendium.co.uk

Table 2: Comparative Overview of Fluralaner and Other Insecticide Classes

| Insecticide Class | Example(s) | Primary Mechanism of Action | Cross-Resistance with Fluralaner | Reference |

|---|---|---|---|---|

| Isoxazolines | Fluralaner | Antagonist of GABA- and Glutamate-gated chloride channels | N/A | wikipedia.orgeuropa.eu |

| Phenylpyrazoles | Fipronil | Antagonist of GABA-gated chloride channels | No, due to different binding sites | researchgate.netresearchgate.net |

| Neonicotinoids | Imidacloprid | Agonist of nicotinic acetylcholine receptors | No, different target site | researchgate.netnih.gov |

| Pyrethroids | Permethrin | Voltage-gated sodium channel modulator | No, different target site | nih.gov |

| Organophosphates/Carbamates | - | Acetylcholinesterase inhibitors | No, different target site | researchgate.netnoahcompendium.co.uk |

The utility of this compound extends to the synthesis of other novel chemical structures for research. Specifically, its hydrochloride salt is listed as a reactant for the synthesis of isoxazoline indolizine (B1195054) amides. cymitquimica.com This indicates its role as a building block in creating complex heterocyclic compounds, which are frequently explored in medicinal chemistry for potential biological activities. The isoxazole (B147169) ring itself is a pharmacologically significant structure found in numerous drugs with a wide range of activities, including anticancer and anti-inflammatory properties. nih.gov The synthesis of various isoxazole-amide derivatives is a common strategy for discovering new therapeutic agents. nih.govmdpi.com

Precursor in the Synthesis of Fluralaner and Isoxazoline Insecticides

Contributions to Agrochemical Development

The introduction of fluorine atoms into active ingredients is a well-established strategy in the agrochemical industry to enhance the efficacy, selectivity, and metabolic stability of pesticides. This compound serves as a critical intermediate in the production of such fluorinated agrochemicals.

Intermediate for Fluorinated Herbicides and Insecticides

The most prominent and well-documented application of this compound is in the synthesis of fluorinated insecticides. chemicalbook.com It is a key intermediate in the manufacturing of Fluralaner, a broad-spectrum insecticide and acaricide. chemicalbook.compatsnap.com Fluralaner belongs to the isoxazoline class of pesticides, which are known for their high efficacy against a range of external parasites on animals. chemicalbook.com The synthesis of Fluralaner involves the reaction of this compound with a carboxylic acid derivative and other reagents in a multi-step process. patsnap.com

While its role in insecticide synthesis is clear, its application as an intermediate for commercialized herbicides is less documented in publicly available scientific literature. However, research into related fluorinated compounds suggests potential applications. For instance, a series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives have been synthesized and shown to exhibit significant herbicidal activity against both broadleaf and grassy weeds. chemicalbook.com One of the standout compounds from this research demonstrated excellent pre-emergence herbicidal effects and good crop safety in maize and rape at low application rates in greenhouse studies. chemicalbook.com Field trials further confirmed its superior herbicidal activity compared to the commercial herbicide metolachlor. chemicalbook.com Although the synthesis of these pyrazole (B372694) herbicides does not explicitly start from this compound in the available literature, the presence of the N-(2,2,2)-trifluoroethyl moiety highlights the importance of this structural feature in developing new herbicidal agents.

Design of Agrochemical Agents with Enhanced Efficacy and Selectivity

The incorporation of the this compound building block into the final molecular structure of a pesticide can significantly influence its biological activity. The trifluoromethyl group (-CF3) is known to enhance properties such as metabolic stability and binding affinity to target sites. In the case of Fluralaner, the presence of the trifluoroethyl group, derived from this compound, contributes to its high insecticidal activity. chemicalbook.com

Fluralaner functions by acting on the gamma-aminobutyric acid (GABA)-gated chloride ion channels in insects, leading to nervous system overexcitation and death. chemicalbook.compatsnap.com A key advantage of Fluralaner is its selectivity; it is highly effective against targeted pests while showing a good safety profile for mammals. chemicalbook.com This selectivity is a crucial aspect of modern agrochemical design, aiming to minimize off-target effects. The unique molecular structure of Fluralaner, which includes the fragment derived from this compound, differentiates it from older classes of insecticides like phenylpyrazoles and macrolides in terms of its action site and resistance profile. chemicalbook.com This underscores the role of this specific intermediate in the development of next-generation agrochemicals with improved performance characteristics.

Below is a table summarizing the herbicidal activity of a promising N-(2,2,2)-trifluoroethylpyrazole derivative, which contains a structural motif related to our compound of interest.

Table 1: Herbicidal Efficacy of Compound 11a

| Weed Species | Growth Inhibition (%) at 150 g a.i./ha |

|---|---|

| Abutilon theophrasti (Dicot) | 92 |

| Amaranthus retroflexus (Dicot) | 95 |

| Echinochloa crus-galli (Monocot) | 89 |

| Setaria faberi (Monocot) | 85 |

Data sourced from greenhouse bioassays. chemicalbook.com

Utility in Materials Science Research

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds attractive for the development of advanced materials. While the application of this compound in materials science is not as extensively documented as its role in agrochemicals, its chemical structure suggests potential uses in this field.

Engineering Materials with Tailored Functional Characteristics

The integration of this compound into a polymer matrix could be a strategy for engineering materials with specific, tailored functionalities. The presence of the trifluoroethyl group can significantly lower the surface energy of a material, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). Such properties are highly sought after for applications like protective coatings, stain-resistant textiles, and low-friction surfaces.

Furthermore, the amino group offers a site for further chemical modification, allowing for the attachment of other functional molecules to the polymer backbone. This could lead to the creation of "smart" materials that respond to specific stimuli or materials designed for biomedical applications, where protein adhesion is minimized on a fluorinated surface. While specific research on polymers derived from this compound is limited, the known effects of fluorination on polymer properties suggest a promising avenue for future research in creating materials with customized characteristics.

Advanced Analytical and Spectroscopic Characterization in Research

Purity Assessment Methodologies

The purity of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide is paramount for its successful application in subsequent synthetic steps. metrohm.commetrohm.com To this end, chromatographic techniques are indispensable for identifying and quantifying potential impurities.

Ion Chromatography for Impurity Profiling

Ion chromatography (IC) is a powerful technique for determining the purity of this compound by profiling potential ionic impurities. metrohm.com This method is particularly effective for separating and quantifying substances such as 2,2,2-trifluoroethylamine (B1214592), glycine (B1666218), and various inorganic cations. metrohm.commetrohm.com

A common requirement is that the total peak area of all impurities must be less than 2% of the peak area of the main compound. metrohm.commetrohm.com The separation is typically achieved using a cation exchange column, such as a Metrosep C 4 - 250/4.0, followed by direct conductivity detection. metrohm.com

Table 1: Illustrative Ion Chromatography Purity Analysis

| Analyte | Retention Time (min) | Area | Area % | Purity (%) |

| Glycine | ~3.5 | 0.040 | 0.14 | - |

| Sodium | ~4.5 | 0.084 | 0.29 | - |

| 2,2,2-trifluoroethylamine | Not Detected | - | - | - |

| This compound | ~9.0 | 28.554 | 99.57 | 99.57 |

This table is based on representative data and is for illustrative purposes only. Actual results may vary based on specific experimental conditions. metrohm.com

Gas Chromatography for Reaction Monitoring and Product Purity Determination

Gas chromatography (GC) is a versatile tool used throughout the synthesis of this compound. It serves a dual purpose: monitoring the progress of the chemical reaction and assessing the purity of the final product. google.comgoogle.com By taking aliquots from the reaction mixture at various time points, researchers can track the consumption of reactants and the formation of the desired product. google.comgoogle.com This real-time analysis allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

Following the completion of the reaction, GC is again employed to determine the purity of the isolated this compound. This analysis can identify and quantify any remaining starting materials or impurities, ensuring the final product meets the required specifications for subsequent applications.

Elucidation of Molecular Structure and Conformation using Advanced Techniques

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are principal methods for determining molecular structure. reading.ac.uk In the absence of experimental crystal structures, computational modeling, including homology modeling for larger biomolecules, can provide valuable insights into the likely conformation of the molecule in three-dimensional space. reading.ac.uk These computational approaches leverage the known structures of similar molecules to predict the target molecule's geometry. reading.ac.uk For smaller molecules like this compound, ab initio or density functional theory (DFT) calculations would be more appropriate for predicting its conformation.

Spectroscopic Analysis of Related Compounds and Derivatives

The spectroscopic analysis of compounds structurally related to this compound provides a valuable frame of reference for its own characterization. For instance, the study of peptides containing N-methylated amino acids, a modification that can enhance bioavailability, utilizes techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress and confirm the identity of the synthesized products. mdpi.com

In the synthesis of Fmoc-N-Me-AA-OH derivatives, LC-MS is used to detect the corresponding [M+H]¹⁺ peaks, confirming the successful methylation. mdpi.com This approach of analyzing related structures helps in developing and validating analytical methods for new compounds and provides insights into how structural modifications influence spectroscopic properties. The analysis of a co-crystal of l-leucyl-l-isoleucine with 2,2,2-trifluoroethanol (B45653) demonstrates the use of X-ray diffraction to determine the precise molecular conformation of related small molecules. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Amino N 2,2,2 Trifluoroethyl Acetamide

Theoretical Investigations of Reactivity and Reaction Pathways

Theoretical investigations into the reactivity of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide would primarily involve quantum mechanical methods, such as Density Functional Theory (DFT). These studies would focus on elucidating the electronic structure of the molecule to predict its chemical behavior.

Key areas of investigation would include:

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO would be calculated to assess the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface would visualize the charge distribution across the molecule. This would identify electron-rich regions (prone to electrophilic attack), such as the lone pairs on the oxygen and nitrogen atoms, and electron-poor regions (prone to nucleophilic attack).

Reaction Pathway Modeling: For specific reactions, such as its synthesis or degradation, computational models could map the entire reaction coordinate. This involves calculating the transition state structures and their associated activation energies, providing a detailed, step-by-step understanding of the reaction mechanism. This would clarify, for instance, the energetics of amide bond formation or reactions involving the amino group.

Prediction of Molecular Interactions and Conformational Analysis

Understanding how this compound interacts with other molecules and how it behaves in different environments is crucial for predicting its properties.

Conformational Analysis: The presence of several rotatable bonds in this compound suggests that it can exist in multiple conformations. A systematic conformational search, likely using a combination of molecular mechanics and quantum mechanics, would identify the most stable, low-energy conformers. This analysis would consider the steric hindrance caused by the bulky trifluoroethyl group and potential intramolecular hydrogen bonding between the amino and amide groups. The results would be crucial for understanding which shape the molecule is most likely to adopt.

Intermolecular Interactions: Molecular dynamics (MD) simulations could be employed to study how the molecule behaves in a solvent, such as water. These simulations would model the formation and dynamics of hydrogen bonds between the molecule's amide and amine groups and surrounding water molecules. Furthermore, docking studies could predict how the molecule might bind to a biological target, such as an enzyme's active site, by calculating the binding affinity and identifying key intermolecular interactions like hydrogen bonds and van der Waals forces.

Application of Computational Tools for Understanding Physicochemical Parameters in Research

Computational tools are widely used to predict the physicochemical properties of molecules, which is essential in fields like drug discovery and material science. For this compound, these tools can provide estimates for a range of parameters without the need for laboratory experiments.

While detailed research studies are not available, some basic physicochemical properties have been computationally predicted and are available from chemical supplier databases. chemscene.com These are typically calculated using Quantitative Structure-Property Relationship (QSPR) models, which use the molecule's structure to estimate its properties.

Interactive Table of Computationally Predicted Properties

Below are some predicted physicochemical parameters for the hydrochloride salt of this compound.

| Property | Predicted Value | Description |

| Molecular Weight | 192.57 g/mol | The mass of one mole of the substance. |

| TPSA (Topological Polar Surface Area) | 55.12 Ų | An indicator of a molecule's polarity, often used to predict drug transport properties. chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 0.0454 | A measure of a compound's lipophilicity, indicating how it distributes between an oily and an aqueous phase. chemscene.com |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O) that can be donated in a hydrogen bond. chemscene.com |

| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (N, O) with lone pairs that can accept a hydrogen bond. chemscene.com |

| Rotatable Bonds | 2 | The number of single bonds that can rotate freely, influencing the molecule's flexibility. chemscene.com |

These predicted values provide a preliminary understanding of the molecule's characteristics, such as its moderate polarity and flexibility. However, they are estimations and would require experimental validation or more rigorous, specific computational studies for confirmation.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways for Sustainable Production

The industrial-scale synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide traditionally relies on established, yet often resource-intensive, chemical routes. The growing emphasis on green chemistry is propelling research into more sustainable and environmentally benign manufacturing processes.

Current research in sustainable amide bond formation is broadly exploring several promising avenues that could be adapted for the synthesis of this compound. These include the use of biocatalysts, the implementation of flow chemistry, and the development of catalytic methods that minimize waste and energy consumption.

Biocatalysis stands out as a particularly attractive approach. The use of enzymes, such as lipases or engineered amide ligases, could enable the synthesis to be performed under mild, aqueous conditions, thereby reducing the reliance on harsh reagents and organic solvents. thieme-connect.debohrium.commanchester.ac.uknih.gov While specific enzymatic routes for this compound are still in the exploratory phase, the broader success of biocatalysis in amide synthesis suggests a high potential for future development. manchester.ac.ukresearchgate.net

Flow chemistry offers another significant step towards sustainable production. beilstein-journals.orgnih.gov Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. beilstein-journals.orgnih.gov The application of flow chemistry to the synthesis of active pharmaceutical ingredients is already well-documented and provides a strong precedent for its adaptation to agrochemical intermediates like this compound. beilstein-journals.orgnih.govmdpi.comnih.gov

Furthermore, the development of novel catalytic systems that avoid the use of stoichiometric activating agents is a key area of research. researchgate.net These methods, which can include the use of transition-metal catalysts or organocatalysts, aim to improve the atom economy of the reaction, a core principle of green chemistry. ucl.ac.uk

| Synthesis Approach | Potential Advantages for Sustainable Production |

| Biocatalysis | Mild reaction conditions, use of renewable resources, high selectivity, reduced waste. |

| Flow Chemistry | Improved safety and control, higher yields, reduced energy consumption, easier scalability. |

| Novel Catalysis | High atom economy, avoidance of stoichiometric waste, potential for catalyst recycling. |

Diversification of Applications in Chemical and Biological Systems

To date, the primary application of this compound is as a key intermediate in the synthesis of the potent insecticide and acaricide, fluralaner (B1663891). Current time information in Santa Cruz, CA, US. This isoxazoline-class pesticide is widely used in veterinary medicine to control flea and tick infestations in companion animals. Current time information in Santa Cruz, CA, US. The unique trifluoroethylamide moiety of the parent compound plays a crucial role in the bioactivity of the final product.

However, the inherent chemical functionalities of this compound—a primary amine and an amide group, coupled with the electron-withdrawing trifluoromethyl group—suggest a much broader potential for application in various chemical and biological systems.

In the realm of medicinal chemistry , the trifluoromethyl group is a well-established bioisostere for improving the metabolic stability, lipophilicity, and binding affinity of drug candidates. The core structure of this compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents. Researchers are exploring the incorporation of this and similar fluorinated building blocks into molecules targeting a range of diseases. The presence of the primary amine allows for a wide array of chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening.

In materials science , the introduction of fluorine-containing moieties into polymers can impart unique properties such as thermal stability, chemical resistance, and low surface energy. researchgate.net The this compound molecule could be utilized as a monomer or a modifying agent in the synthesis of advanced polymers with tailored properties for applications in coatings, membranes, and electronic materials.

| Potential Application Area | Rationale for Exploration |

| Medicinal Chemistry | Trifluoromethyl group can enhance pharmacokinetic properties of drug candidates. The primary amine allows for diverse chemical modifications. |

| Materials Science | Incorporation of fluorine can impart desirable properties like thermal and chemical resistance to polymers. |

| Agrochemicals | Beyond fluralaner, the scaffold could be used to develop new pesticides with different modes of action. |

Development of Advanced Derivatives with Enhanced Bioactivity or Material Properties

Building upon the diversification of applications, a significant research frontier is the rational design and synthesis of advanced derivatives of this compound. By strategically modifying its chemical structure, researchers aim to create new molecules with enhanced biological activity or superior material properties.

One key strategy involves the derivatization of the primary amino group. This functional handle can be readily reacted with a wide range of electrophiles to introduce new pharmacophores or functional groups. For instance, acylation, alkylation, or arylation of the amino group can lead to a vast array of new amide, amine, or sulfonamide derivatives. These new compounds could be screened for a variety of biological activities, including insecticidal, herbicidal, fungicidal, or even therapeutic effects in human and animal health. The introduction of the trifluoroethylamide moiety into different molecular frameworks has been shown to be a successful strategy in the development of bioactive compounds.

Another approach focuses on modifying the acetamide (B32628) backbone. While more synthetically challenging, alterations to the carbon skeleton could lead to novel scaffolds with unique three-dimensional conformations, potentially resulting in improved binding to biological targets.

In the context of materials science, polymerization of derivatives of this compound could lead to the development of novel fluorinated polymers. For example, converting the amino group into a polymerizable functional group, such as an acrylate or a styrenic moiety, would allow for its incorporation into polymer chains, creating materials with enhanced hydrophobicity, thermal stability, and low refractive indices.

| Derivative Strategy | Potential Outcome |

| N-functionalization | Generation of large libraries of compounds for screening for diverse biological activities. |

| Backbone Modification | Creation of novel chemical scaffolds with unique spatial arrangements for improved target binding. |

| Polymerizable Derivatives | Development of advanced fluoropolymers with tailored properties for high-performance materials. |

The exploration of these emerging research frontiers holds the promise of significantly expanding the utility of this compound beyond its current role. Through the development of sustainable synthetic methods, the discovery of new applications, and the design of advanced derivatives, this versatile chemical compound is poised to make continued and valuable contributions to science and industry.

Q & A

Q. What established synthetic routes are available for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via palladium-catalyzed hydrogenolysis of carbamates, as detailed in patent WO 2012047543 . Alternative routes involve nucleophilic substitution between 2-aminoacetamide derivatives and 2,2,2-trifluoroethyl halides. Key factors affecting yield include:

- Catalyst selection : Palladium on carbon (Pd/C) enhances hydrogenolysis efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reactant solubility.

- Temperature control : Reactions typically proceed at 50–80°C to avoid side-product formation .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Pd-Catalyzed Hydrogenolysis | 78–85 | >95 | H₂ (3 atm), EtOH, 60°C |

| Nucleophilic Substitution | 65–72 | 90–93 | K₂CO₃, DMF, 70°C |

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the trifluoroethyl group (δ ~4.3 ppm for -CH₂CF₃ in ¹H NMR; δ ~125 ppm for CF₃ in ¹³C NMR) and acetamide backbone (δ ~2.1 ppm for CH₂).

- HPLC-MS : Confirm molecular weight (MW: ~192.57 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What initial biological screening assays are recommended for evaluating this compound’s activity?

- Methodological Answer : Prioritize assays targeting GABA receptor modulation, given structural similarities to fluralaner derivatives .

- Insecticidal assays : Measure paralysis rates in Drosophila melanogaster via electrophysiological recordings of GABA-gated chloride channels.

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP increase by ~1.2 units), improving blood-brain barrier penetration in neuroactive studies . Fluorine’s electron-withdrawing effect stabilizes the amide bond against hydrolysis, prolonging half-life in vivo. Docking simulations (e.g., AutoDock Vina) reveal stronger van der Waals interactions with hydrophobic enzyme pockets compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from:

- Purity variability : Use orthogonal purity checks (HPLC + elemental analysis) to exclude batch-specific impurities .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters ionization) and temperature (25°C vs. 37°C impacts enzyme kinetics) .

- By-product interference : Monitor for residual trifluoroacetic acid (TFA) via ¹⁹F NMR, which may antagonize target receptors .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

- Methodological Answer :

- Structural analogs : Replace the acetamide with sulfonamide groups to reduce off-target binding; synthesize derivatives via reductive amination .

- Isotopic labeling : Incorporate ¹⁴C or ³H isotopes to track metabolic pathways and identify major metabolites .

- Computational QSAR models : Train models on datasets (e.g., ChEMBL) to predict substituent effects on selectivity .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.